molecular formula C11H8F4N4 B2816309 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 861409-81-6

4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2816309
CAS No.: 861409-81-6
M. Wt: 272.207
InChI Key: BMJZXSFKGHGWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of 4-fluorophenylhydrazine with a suitable trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products with enhanced durability and functionality.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid

  • 4-(4-Fluorophenyl)acetone

  • Phosphine, tris(4-fluorophenyl)-

Uniqueness: 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable asset in various applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJZXSFKGHGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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